![molecular formula C19H12ClF3N2O3 B2570962 N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide CAS No. 1790517-46-2](/img/structure/B2570962.png)
N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide
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Description
Scientific Research Applications
- Researchers have synthesized various derivatives of EN300-26664197 and evaluated their antimicrobial properties . Specifically, compounds d1, d2, and d3 demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
- The thiazole nucleus in EN300-26664197 likely contributes to its antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms .
- EN300-26664197 derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay .
- Notably, compounds d6 and d7 exhibited significant activity against breast cancer cells, suggesting their potential as lead compounds for rational drug design .
- Computational studies involved molecular docking to explore the binding mode of active EN300-26664197 derivatives with specific receptors .
- Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- The heterocyclic thiazole nucleus, present in EN300-26664197, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Thiazole derivatives have shown promise in blocking bacterial lipid synthesis and combating microbial infections .
- While not directly related to EN300-26664197, a spectroscopic investigation studied the binding of anticancer drugs to BSA .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Thiazole Nucleus and Medicinal Properties
Binding to Bovine Serum Albumin (BSA)
Natural Product Derivatives and Naphthoquinones
properties
IUPAC Name |
N-[4-[4-chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O3/c1-10(26)24-13-6-2-11(3-7-13)15-16(20)18(28)25(17(15)27)14-8-4-12(5-9-14)19(21,22)23/h2-9H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQCCHGLUBABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide |
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